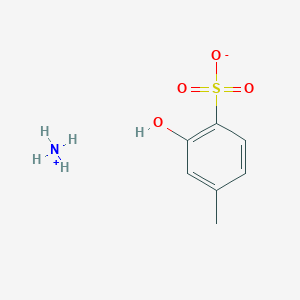

Ammonium 2-hydroxy-4-methylbenzenesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

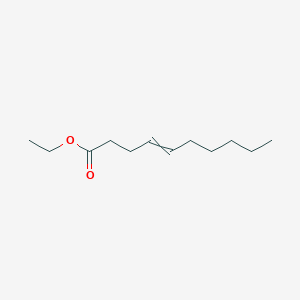

2-ヒドロキシ-4-メチルベンゼンスルホン酸(アンモニウム)は、分子式がC₇H₁₁NO₄Sで、分子量が205.23 g/molの化学化合物です . これは、強力なNS2B/NS3プロテアーゼ阻害剤であるポリクレズレンの不純物です . この化合物は主に科学研究で使用され、化学、生物学、医学など様々な分野で応用されています .

2. 製法

2-ヒドロキシ-4-メチルベンゼンスルホン酸(アンモニウム)の製法には、いくつかの合成経路と反応条件があります。 一般的な方法の1つは、4-メチルフェノール(p-クレゾール)を硫酸でスルホン化し、その後アンモニア水で中和してアンモニウム塩を生成する方法です . 反応条件は通常、目的の生成物を得るために制御された温度とpHで行われます。

工業生産方法は異なる場合がありますが、一般的にはスルホン化と中和の同様の原理に従います。 このプロセスは、大規模生産のために最適化されており、最終製品の高収率と純度を保証します .

準備方法

The preparation of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves several synthetic routes and reaction conditions. One common method involves the sulfonation of 4-methylphenol (p-cresol) with sulfuric acid, followed by neutralization with ammonium hydroxide to form the ammonium salt . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.

Industrial production methods may vary, but they generally follow similar principles of sulfonation and neutralization. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

2-ヒドロキシ-4-メチルベンゼンスルホン酸(アンモニウム)は、次のような様々な化学反応を起こします。

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はスルホン酸を生成する可能性があり、一方置換反応は様々な置換ベンゼン誘導体を生成する可能性があります .

4. 科学研究への応用

2-ヒドロキシ-4-メチルベンゼンスルホン酸(アンモニウム)は、科学研究にいくつかの応用があります。

科学的研究の応用

2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) has several scientific research applications:

作用機序

2-ヒドロキシ-4-メチルベンゼンスルホン酸(アンモニウム)の作用機序は、プロテアーゼなどの分子標的との相互作用を伴います。 ポリクレズレンの不純物として、この化合物は、特定のウイルスの複製に不可欠なNS2B/NS3プロテアーゼの競合阻害剤として作用します . このプロテアーゼを阻害することで、この化合物はウイルス複製を効果的に抑制し、抗ウイルス性を示します .

類似化合物との比較

2-ヒドロキシ-4-メチルベンゼンスルホン酸(アンモニウム)は、次のような他の類似の化合物と比較することができます。

ポリクレズレン: 同様の抗ウイルス性を有する強力なNS2B/NS3プロテアーゼ阻害剤.

4-ヒドロキシ-2-メチルベンゼンスルホン酸: ベンゼン環上の置換パターンが異なる別のスルホン酸誘導体.

2-ヒドロキシ-5-メチルベンゼンスルホン酸: ヒドロキシル基とメチル基が異なる位置にある構造異性体.

2-ヒドロキシ-4-メチルベンゼンスルホン酸(アンモニウム)の独自性は、その特定の置換パターンとポリクレズレンの不純物としての役割にあります。これは、その独特の生物活性と研究への応用を決定します .

特性

CAS番号 |

79093-71-3 |

|---|---|

分子式 |

C7H11NO4S |

分子量 |

205.23 g/mol |

IUPAC名 |

azane;2-hydroxy-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |

InChIキー |

KGBVTRPJPQHXSU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.[NH4+] |

正規SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)O.N |

Key on ui other cas no. |

79093-71-3 |

同義語 |

2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt; 2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。